molecular formula C21H26N2O5 B2982298 Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-21-9

Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No.: B2982298
CAS No.: 868224-21-9
M. Wt: 386.448
InChI Key: DDEPCIODIWTCGC-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a synthetic organic compound featuring a complex molecular architecture that integrates an isoquinolinone core, a cyclohexyl carboxamide moiety, and an ethoxyacetate ester chain. This multi-functional structure is characteristic of compounds investigated for their potential as intermediates in pharmaceutical development and as tools in chemical biology. The isoquinolinone scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities. The incorporation of the carboxamide and ester functional groups enhances the molecule's potential for specific interactions with biological targets and provides sites for further chemical modification. Researchers may explore this compound's utility as a key synthetic intermediate in the development of targeted protein degradation platforms, such as Proteolysis-Targeting Chimeras (PROTACs), given the structural similarities to documented degronimer components cited in related patent literature . Its complex structure also makes it a candidate for use in materials science research, particularly in the development of advanced polymers with specialized properties. The compound is provided strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-2-27-20(25)14-28-18-10-6-9-17-16(18)11-12-23(21(17)26)13-19(24)22-15-7-4-3-5-8-15/h6,9-12,15H,2-5,7-8,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEPCIODIWTCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a complex organic compound with significant biological activity. Its structure includes a cyclohexylamino group and an isoquinoline moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Information

  • Molecular Formula : C21H26N2O5
  • Molecular Weight : 370.44 g/mol
  • CAS Number : 868224-21-9

Physical Properties

PropertyValue
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

Pharmacological Effects

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with isoquinoline structures often demonstrate anticancer properties. The presence of the cyclohexylamino group may enhance this effect by increasing lipophilicity and cellular uptake.
  • Antimicrobial Properties : Similar compounds have been reported to possess antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of vital enzymes.
  • Anti-inflammatory Effects : Research indicates that derivatives of isoquinoline can modulate inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cell signaling pathways.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry reported that isoquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential application in oncology .
  • Antimicrobial Research : Another study highlighted the antibacterial effects of cyclohexylamine derivatives against Gram-positive and Gram-negative bacteria, indicating that modifications to the cyclohexyl group can enhance activity .
  • Inflammation Model : In vivo studies demonstrated that isoquinoline derivatives reduced inflammation markers in animal models, supporting their use in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Ethyl 2-[2-[2-(2,3-Dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7969543)
  • Key Differences: Core: Retains the 1-oxoisoquinolin-5-yl moiety but substitutes the cyclohexyl group with a 2,3-dihydro-1,4-benzodioxin-7-yl ring. Ester: Uses a propanoate ester instead of acetate.
  • The longer propanoate ester may reduce metabolic hydrolysis rates compared to acetate .
Ethyl 2-(5-Hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate
  • Key Differences: Core: Replaces the isoquinolinone with a chromen-4-one (coumarin) system. Substituents: Adds a phenyl group at position 2 and a hydroxyl at position 4.
  • Impact: The coumarin core is associated with anticoagulant or antioxidant activities, diverging from isoquinolinone’s typical receptor-binding roles. Hydroxyl and phenyl groups may alter hydrogen-bonding capacity and metabolic pathways .

Amino Group Substituent Variations

Ethyl 2-(((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate
  • Key Differences: Core: Replaces isoquinolinone with a tetrazole ring, a bioisostere for carboxylic acids. Substituent: Retains the cyclohexyl group but links it via a tetrazole-methyl chain.
  • Impact :
    • The tetrazole increases acidity (pKa ~4.9), mimicking carboxylates while improving oral bioavailability.
    • The methylene spacer may reduce steric hindrance compared to direct cyclohexyl attachment .
SID7970631 (Ethyl 2-[2-[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate)
  • Key Differences: Substituent: Uses a 1,3-benzodioxol-5-ylmethylamino group instead of cyclohexylamino.
  • Methylamino linkage may increase rotational flexibility, affecting conformational stability .

Ester Group Comparisons

Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate
  • Key Differences: Ester: Simplifies the structure to a single ethyl oxoacetate ester with a methoxy-methylamino group.
  • Impact :
    • Reduced steric bulk compared to cyclohexyl or benzodioxin derivatives may lower target selectivity.
    • Higher solubility (logP ~0.4) due to fewer hydrophobic groups .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Amino Substituent Ester Group Molecular Weight (g/mol) logP Key Biological Role
Target Compound Isoquinolinone Cyclohexylamino Acetate ~413.45 ~3.1 SF-1 inhibition (hypothesized)
SID7969543 () Isoquinolinone 2,3-Dihydro-1,4-benzodioxin Propanoate ~455.48 ~2.8 SF-1 modulation
Ethyl 2-(5-Hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate () Chromen-4-one Phenyl/Hydroxyl Acetate 340.33 ~3.1 Antioxidant/Coumarin activity
Ethyl 2-(((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate () Tetrazole Cyclohexyl-tetrazole-methyl Acetate ~336.39 ~2.5 Bioisostere for carboxylates

Research Findings and Functional Insights

  • SF-1 Receptor Binding () :
    • The target compound’s cyclohexyl group may enhance selectivity for SF-1 over related nuclear receptors due to optimal hydrophobic interactions.
    • Substitution with benzodioxin (SID7969543) improves potency but reduces cell permeability due to increased polarity .
  • Metabolic Stability: Propanoate esters (e.g., SID7969543) exhibit slower hydrolysis than acetates, extending half-life in vivo. Tetrazole derivatives () resist esterase activity, improving oral bioavailability .
  • Solubility vs. Lipophilicity :
    • Cyclohexyl and benzodioxole groups balance logP values (~2.5–3.1), ensuring moderate membrane penetration without excessive hydrophobicity .

Q & A

Q. How to design dose-response studies accounting for the compound’s plasma protein binding?

  • Methodological Answer : Measure unbound fraction via equilibrium dialysis (human serum albumin, 4% w/v). Adjust dosing concentrations using the formula: C_free = C_total × (1 – fraction bound). In vivo, correlate free concentrations with efficacy using PK/PD modeling (e.g., Phoenix WinNonlin) .

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